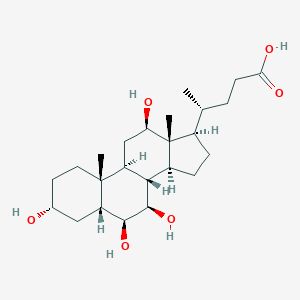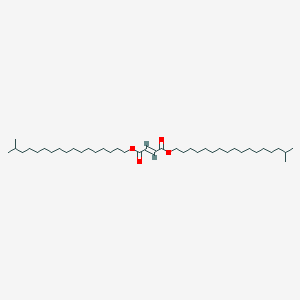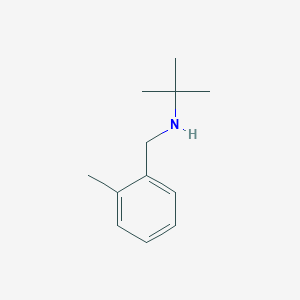
N-(tert-butyl)-N-(2-methylbenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-(2-methylbenzyl)amine: is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a tert-butyl group and a 2-methylbenzyl group attached to the nitrogen atom, making it a secondary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(tert-butyl)-N-(2-methylbenzyl)amine is through reductive amination. This involves the reaction of 2-methylbenzaldehyde with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
N-Alkylation: Another method involves the N-alkylation of tert-butylamine with 2-methylbenzyl chloride or bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(tert-butyl)-N-(2-methylbenzyl)amine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Bases: Sodium hydride, potassium carbonate, or other strong bases for substitution reactions.
Major Products:
Oxidation Products: Imines, amides, or nitro compounds.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-(tert-butyl)-N-(2-methylbenzyl)amine can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound may be used in the development of new drugs or as a building block in medicinal chemistry.
Biological Studies: It can be used in studies involving amine interactions with biological molecules.
Industry:
Material Science: The compound can be used in the production of polymers or other advanced materials.
Agrochemicals: It may be used in the synthesis of pesticides or herbicides.
Wirkmechanismus
The mechanism of action for N-(tert-butyl)-N-(2-methylbenzyl)amine would depend on its specific application. Generally, as an amine, it can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N-(tert-butyl)-N-(benzyl)amine: Similar structure but without the methyl group on the benzyl ring.
N-(isopropyl)-N-(2-methylbenzyl)amine: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness: N-(tert-butyl)-N-(2-methylbenzyl)amine is unique due to the presence of both the tert-butyl and 2-methylbenzyl groups, which can influence its reactivity and interactions in chemical and biological systems. The steric and electronic effects of these groups can make it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10-7-5-6-8-11(10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOESZVXQYPGYFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405932 |
Source


|
| Record name | N-(tert-butyl)-N-(2-methylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112093-21-7 |
Source


|
| Record name | N-(tert-butyl)-N-(2-methylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
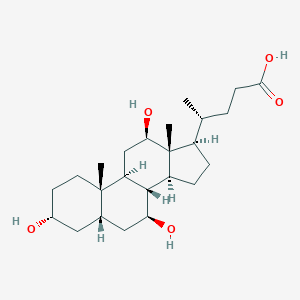
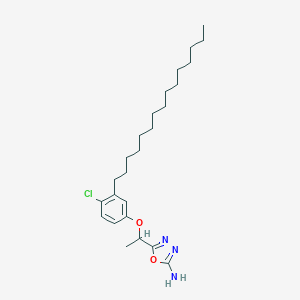
![Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI)](/img/structure/B56346.png)
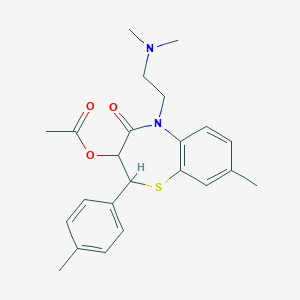
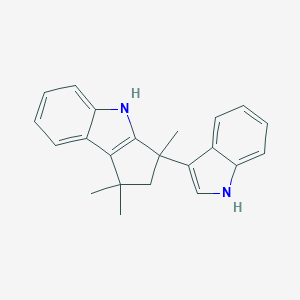
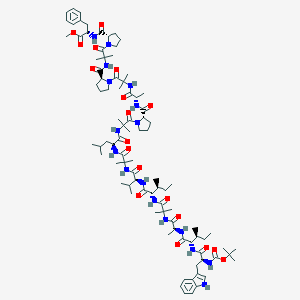
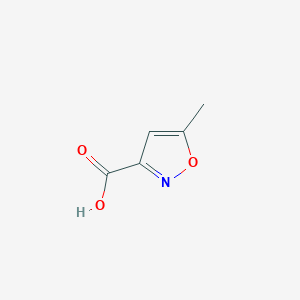
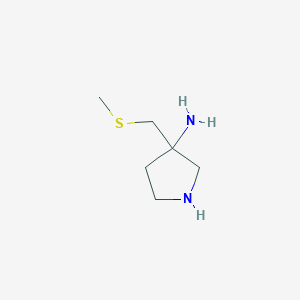
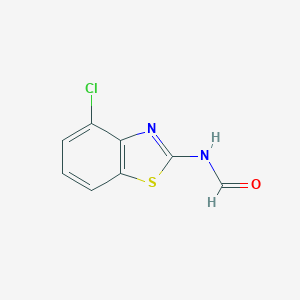
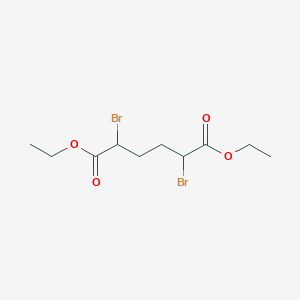
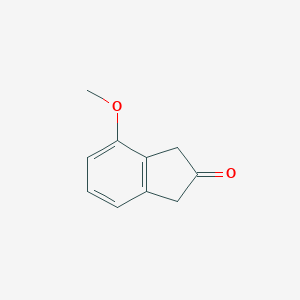
![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
